3-(2-methylpropyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
Description
3-(2-Methylpropyl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position and a 2-methylpropyl (isobutyl) substituent at the 3-position of the piperidine ring. The compound exists as a mixture of diastereomers due to stereochemical variations at the hydroxyl-bearing carbon (C4) and the adjacent chiral center (C3). This diastereomeric mixture is common in synthetic intermediates and bioactive molecules, where stereochemistry significantly influences pharmacological properties .
The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Its synthesis typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and chromatographic separation of diastereomers—a process analogous to methods described for structurally related piperidine derivatives .
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
3-(2-methylpropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-10-4-3-9(8)11;/h7-11H,3-6H2,1-2H3;1H |
InChI Key |
MGPWVBVLGQIXKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CNCCC1O.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine Derivatives
The core step involves alkylating piperidine with an appropriate alkylating agent, such as 2-methylpropyl halides or related derivatives, under basic conditions. This process introduces the branched alkyl chain at the 3-position of the piperidine ring, forming a key intermediate.
- Base: Potassium carbonate or sodium hydride
- Solvent: Typically polar aprotic solvents like acetonitrile or dimethylformamide (DMF)
- Catalysts: Sometimes phase-transfer catalysts or Lewis acids to enhance reactivity
- Temperature: Ranges from room temperature to reflux conditions
- A study demonstrated alkylation of piperidine with 2-methylpropyl halides in the presence of potassium carbonate, yielding the N-alkylated piperidine with high regioselectivity.
| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation | 2-methylpropyl halide, piperidine | Acetonitrile | None | Reflux (~80°C) | 75-85 | Selective at nitrogen |
Reduction to Piperidin-4-ol
The N-alkylated intermediate undergoes reduction to introduce the hydroxyl group at the 4-position, forming the piperidin-4-ol derivative.
- Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation
- Catalysts: Palladium on carbon (Pd/C) for hydrogenation
- Solvent: Tetrahydrofuran (THF), ethanol, or methanol
- Temperature: Mild conditions, often room temperature to 50°C
- Catalytic hydrogenation using Pd/C in ethanol effectively reduces the N-alkylated piperidine to the corresponding piperidin-4-ol with high stereoselectivity.
| Step | Reagents | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reduction | H₂, Pd/C | Ethanol | Yes | Room temp to 50°C | 80-90 | Stereoselective reduction |
Formation of Hydrochloride Salt and Diastereomer Mixture
The free base of the piperidin-4-ol is converted into its hydrochloride salt via acidification with HCl gas or aqueous HCl, stabilizing the compound and facilitating isolation.
- Acid: Hydrochloric acid (gas or aqueous)
- Temperature: Usually 0°C to room temperature
- Process: Slow addition of acid to the base, followed by crystallization
- The hydrochloride salt formation is straightforward, often yielding a mixture of diastereomers due to stereocenters at the 4-position, which can be separated or used as a mixture depending on the application.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Salt formation | HCl (gas or aqueous) | 0°C to RT | Quantitative | Mixture of diastereomers |
Industrial Synthesis Pathway
- Starting Material: N-carbethoxy-4-piperidone
- Step 1: Etherification using trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulphonic acid) to produce N-carbethoxy-4,4-dimethoxypiperidine.
- Step 2: Hydrolysis of the intermediate with KOH to yield 4,4-dimethoxypiperidine.
- Step 3: Acidic hydrolysis with HCl to produce piperidone hydrochloride hydrate.
- Step 4: Alkylation and reduction steps similar to laboratory methods, followed by salt formation.
- Temperature: 25°C to 80°C depending on step
- Catalysts: Acid catalysts (PTSA), bases (KOH)
- Yield: High yields (~80-90%) with high purity
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Etherification | Trimethyl orthoformate, PTSA | 25-40°C | 85-90 | Environmentally friendly |
| Hydrolysis | KOH | 60-75°C | 80-85 | Produces 4,4-dimethoxypiperidine |
| Acid hydrolysis | HCl | 10-75°C | Quantitative | Produces piperidone hydrochloride |
Stereoselective Synthesis and Diastereomer Control
- Use of chiral auxiliaries or stereoselective catalysts during alkylation or reduction steps to favor the formation of specific diastereomers.
- Stereoselective reductions and chiral resolution techniques can be employed to obtain a purer diastereomeric mixture.
- Recent advances include two-pot and one-pot procedures that allow for the synthesis of diastereomerically enriched compounds, with NMR data confirming stereochemistry.
Summary of Key Data
| Synthesis Step | Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|
| Alkylation | 2-methylpropyl halide, piperidine | Reflux, base | 75-85% | Regioselective at nitrogen |
| Reduction | H₂, Pd/C | Room temp, ethanol | 80-90% | Stereoselective for 4-hydroxylation |
| Salt formation | HCl | 0°C to RT | Quantitative | Mixture of diastereomers |
| Industrial route | N-carbethoxy-4-piperidone, PTSA, KOH | 25-80°C | 80-90% | High yield, scalable |
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Scientific Research Applications
3-(2-methylpropyl)piperidin-4-ol hydrochloride, a mixture of diastereomers, is a piperidine derivative with diverse scientific research applications. The compound has garnered interest for its potential biological activities, particularly its pharmacological properties, mechanisms of action, and effects in various study models.
Scientific Research Applications
- Building Block in Synthesis: 3-(2-methylpropyl)piperidin-4-ol hydrochloride is used as a building block in the synthesis of complex molecules.
- Neurotransmitter Modulation: The compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical for mood regulation and cognitive functions, suggesting applications in treating anxiety, depression, and other neuropsychiatric disorders.
- Anti-inflammatory and Analgesic Effects: Preliminary studies indicate that this compound possesses anti-inflammatory and analgesic properties, showing potential in reducing inflammation.
Pharmacological Properties
3-(2-methylpropyl)piperidin-4-ol hydrochloride exhibits several pharmacological effects:
- Neurotransmitter Interaction: Modulates dopamine and serotonin pathways.
- Anti-inflammatory Effect: Significant reduction in edema (up to 90% at high doses).
- Analgesic Properties: Exhibits pain-relief effects in animal models.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of 3-(2-methylpropyl)piperidin-4-ol hydrochloride through carrageenan-induced paw edema tests in animal models. The compound demonstrated significant reductions in edema at various doses, indicating anti-inflammatory properties.
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 50 | 61.98 |
| 100 | 80.84 |
| 200 | 90.32 |
Study 2: Neuropsychiatric Applications
Another investigation focused on the compound's potential as a treatment for anxiety and depression. In vitro assays showed that it could enhance serotonin receptor activity, suggesting a mechanism for mood regulation.
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for its potential therapeutic effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways related to inflammation and pain .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The 2-methylpropyl group in the target compound introduces steric bulk compared to simpler alkyl chains (e.g., 3-methyl in 3-Methylpiperidin-4-ol HCl). This may reduce metabolic clearance but increase lipophilicity .
- Diastereomer Complexity : Unlike single-isomer analogs (e.g., 4-(Diphenylmethoxy)piperidine HCl), the target compound’s diastereomeric mixture necessitates separation techniques like HPLC, similar to methods used for sulfoxide diastereomers in opioid antagonists .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activity of Piperidine Derivatives
*Ke = Equilibrium dissociation constant; lower values indicate higher potency.
Key Observations :
- While the target compound lacks reported receptor data, structurally related piperidine derivatives (e.g., compound 7a in ) exhibit κ-opioid receptor antagonism with Ke values <1 nM .
- The 4-hydroxy group in piperidine derivatives is critical for hydrogen bonding with receptor sites, as seen in opioid antagonists .
Biological Activity
3-(2-methylpropyl)piperidin-4-ol hydrochloride, a compound categorized within piperidine derivatives, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound features a hydroxyl group at the 4-position and a branched alkyl chain at the 3-position. This unique structure contributes to its distinct chemical properties and potential biological activities. The mixture of diastereomers adds complexity to its reactivity and biological interactions.
Pharmacological Properties
Research indicates that 3-(2-methylpropyl)piperidin-4-ol hydrochloride exhibits several pharmacological effects:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical for mood regulation and cognitive functions. This suggests possible applications in treating anxiety, depression, and other neuropsychiatric disorders.
- Anti-inflammatory and Analgesic Effects : Preliminary studies have indicated that this compound possesses anti-inflammatory and analgesic properties. It has shown potential in reducing inflammation in various models, highlighting its therapeutic potential .
The mechanism by which 3-(2-methylpropyl)piperidin-4-ol hydrochloride exerts its effects is likely multifaceted. It may involve:
- Interaction with Receptors : The compound is believed to modulate specific receptors involved in pain and inflammation pathways. This interaction can lead to alterations in cellular signaling processes associated with these conditions.
- Influence on Neurotransmitter Levels : By affecting dopamine and serotonin levels, the compound may help restore balance in neurotransmitter activity, thereby alleviating symptoms of mood disorders.
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of 3-(2-methylpropyl)piperidin-4-ol hydrochloride through carrageenan-induced paw edema tests in animal models. The compound demonstrated significant reductions in edema at various doses, indicating strong anti-inflammatory properties .
| Dose (mg/kg) | Edema Reduction (%) |
|---|---|
| 50 | 61.98 |
| 100 | 80.84 |
| 200 | 90.32 |
Study 2: Neuropsychiatric Applications
Another investigation focused on the compound's potential as a treatment for anxiety and depression. In vitro assays showed that it could enhance serotonin receptor activity, suggesting a mechanism for mood regulation.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of 3-(2-methylpropyl)piperidin-4-ol hydrochloride:
| Property | Observation |
|---|---|
| Neurotransmitter Interaction | Modulates dopamine and serotonin pathways |
| Anti-inflammatory Effect | Significant reduction in edema (up to 90% at high doses) |
| Analgesic Properties | Exhibits pain-relief effects in animal models |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-methylpropyl)piperidin-4-ol hydrochloride, and how do reaction conditions influence diastereomer ratios?
The synthesis typically involves alkylation of piperidine derivatives with 2-methylpropyl halides under basic conditions, followed by reduction to yield the hydroxyl group . Industrial routes employ catalytic hydrogenation of pyridine derivatives (e.g., using MoS₂ catalysts), but lab-scale methods prioritize stereochemical control. Diastereomer ratios depend on reaction kinetics and solvent polarity; for example, polar aprotic solvents may favor one diastereomer due to stabilization of transition states. Characterization via chiral HPLC or NMR is critical for quantifying ratios .
Q. How should researchers characterize the stereochemical composition of this diastereomeric mixture?
Key techniques include:
- Chiral HPLC : Resolves diastereomers using columns like Chiralpak® AD-H or OD-H, with mobile phases optimized for polar functional groups.
- NMR Spectroscopy : -NMR detects distinct chemical shifts for stereoisomers, particularly at C3 and C4 positions of the piperidine ring.
- Optical Rotation : Measures specific rotation to confirm enantiomeric excess in resolved fractions .
Q. What pharmacological screening models are appropriate for initial evaluation of this compound?
- Anti-inflammatory activity : Carrageenan-induced paw edema in rodents (e.g., 50–200 mg/kg doses show 62–90% edema reduction) .
- Neuropsychiatric effects : In vitro serotonin receptor binding assays (e.g., 5-HT₁₀₀₀₀ or 5-HT₂ receptors) or forced swim tests for antidepressant activity .
- Analgesic properties : Tail-flick or acetic acid writhing models in mice .
Advanced Research Questions
Q. How does the diastereomer ratio influence pharmacological efficacy, and what strategies optimize activity?
Diastereomers may exhibit divergent binding affinities. For example, one isomer could preferentially inhibit cyclooxygenase-2 (COX-2) in anti-inflammatory pathways, while the other modulates serotonin reuptake. To optimize:
- Stereoselective synthesis : Use chiral catalysts (e.g., Rh(I)-BINAP complexes) to favor the active isomer .
- Pharmacokinetic profiling : Compare bioavailability and metabolism of individual diastereomers using LC-MS/MS .
- Molecular docking : Predict binding poses of each isomer to target proteins (e.g., COX-2 or serotonin transporters) .
Q. How can conflicting data on anti-inflammatory efficacy across studies be resolved?
Discrepancies may arise from:
- Dose-response variability : Higher doses (200 mg/kg) show 90% edema reduction, but lower doses (50 mg/kg) may lack statistical significance in certain models .
- Model-specific effects : Carrageenan-induced edema primarily targets acute inflammation, whereas chronic models (e.g., collagen-induced arthritis) may require longer treatment durations.
- Diastereomer batch differences : Ensure consistent stereochemical composition across batches via QC protocols .
Q. What mechanistic insights explain the dual modulation of dopamine and serotonin pathways?
The piperidine core and hydroxyl group enable hydrogen bonding with neurotransmitter transporters. Computational studies suggest:
- Dopamine D₂ receptor : Hydroxyl group forms a hydrogen bond with Asp114.
- Serotonin transporter (SERT) : The 2-methylpropyl side chain enhances lipophilicity, promoting membrane penetration and SERT inhibition.
In vitro electrophysiology (e.g., patch-clamp assays) can validate these interactions .
Q. How do structural modifications (e.g., substituting the hydroxyl group) alter bioactivity?
- Oxidation to ketone : Reduces anti-inflammatory activity but enhances CNS penetration (e.g., increased logP).
- Alkylation of hydroxyl group : Diminishes serotonin receptor affinity but improves metabolic stability.
Comparative data from analogs (e.g., 3,5-dimethylpiperidin-4-ol derivatives) highlight trade-offs between potency and pharmacokinetics .
Methodological Notes
- Stereochemical Analysis : Always pair chiral HPLC with polarimetric measurements to confirm enantiopurity.
- In Vivo Studies : Use ≥6 animals per group and blinded scoring to minimize bias in edema/analgesia assays.
- Data Contradictions : Replicate findings across multiple models and batches before concluding efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
